8-hydrazinyl-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

ADME Oral Bioavailability Drug-likeness

8-Hydrazinyl-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione (CAS 333305-09-2) is a synthetic 7,8-disubstituted theophylline derivative belonging to the broader class of 7-arylalkyl-8-hydrazine-1,3-dimethylxanthines. This compound features a hydrazine moiety at the C8 position and a phenethyl substituent at N7, functionalities that are key to its reactivity as an intermediate for generating diverse fused heterocyclic systems with potential biological activity.

Molecular Formula C15H18N6O2
Molecular Weight 314.349
CAS No. 333305-09-2
Cat. No. B2515640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-hydrazinyl-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
CAS333305-09-2
Molecular FormulaC15H18N6O2
Molecular Weight314.349
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN)CCC3=CC=CC=C3
InChIInChI=1S/C15H18N6O2/c1-19-12-11(13(22)20(2)15(19)23)21(14(17-12)18-16)9-8-10-6-4-3-5-7-10/h3-7H,8-9,16H2,1-2H3,(H,17,18)
InChIKeyBZFKNKGJFDTYGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Hydrazinyl-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione: Sourcing and Differentiation Guide for a 7,8-Disubstituted Theophylline


8-Hydrazinyl-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione (CAS 333305-09-2) is a synthetic 7,8-disubstituted theophylline derivative belonging to the broader class of 7-arylalkyl-8-hydrazine-1,3-dimethylxanthines [1]. This compound features a hydrazine moiety at the C8 position and a phenethyl substituent at N7, functionalities that are key to its reactivity as an intermediate for generating diverse fused heterocyclic systems with potential biological activity [1]. Its molecular formula is C15H18N6O2 and its molecular weight is 314.35 g/mol [2].

Why Generic 7,8-Disubstituted Theophyllines Cannot Substitute for 8-Hydrazinyl-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione


Generic substitution among 7-arylalkyl-8-hydrazine theophyllines is not scientifically valid due to the structural specificity of the N7 substituent. In silico analyses of a series of 7-alkyl-8-hydrazine-1,3-dimethylxanthines demonstrate that the length and nature of the N7 alkyl chain directly modulate ADME parameters, with chain elongation predicting a deterioration of oral bioavailability [1]. Furthermore, the N7 substituent dictates the chemical reactivity of the 8-hydrazino group in nucleophilic addition-elimination reactions with carbonyl compounds, leading to different final heterocyclic scaffolds [2]. A compound with a different N7 substituent will therefore exhibit divergent pharmacokinetic profiles and distinct chemical transformation pathways, precluding its use as a direct replacement in lead optimization or chemical biology studies.

Quantitative Differentiation Evidence for 8-Hydrazinyl-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione vs. Its Closest Analogs


Predicted Oral Bioavailability Advantage of the Phenethyl Analog Over Longer N7-Alkyl Homologs

In a class-level in silico study of 7-alkyl-8-hydrazine-1,3-dimethylxanthines by Mosula et al., compounds with shorter N7 alkyl chains were predicted to be orally bioavailable, while the extension of the alkyl substituent was directly associated with a deterioration of ADME parameters and a potential reduction in oral bioavailability [1]. As the target compound's N7-phenethyl group is structurally analogous to a short-chain alkyl substituent, it is predicted to maintain favorable oral bioavailability compared to higher homologs like 7-n-octyl or 7-n-decyl derivatives, which are expected to have poor absorption profiles.

ADME Oral Bioavailability Drug-likeness SwissADME In Silico Prediction

Divergent Chemical Reactivity of the 8-Hydrazino Group Dictated by the N7-Phenethyl Substituent

Korobko (2016) experimentally demonstrated that the chemical transformations of 8-hydrazinyl-1,3-dimethyl-7-arylalkyl-1H-purine-2,6(3H,7H)-diones with carbonyl-containing reagents are influenced by the specific N7 substituent [1]. The study showed that 8-hydrazinyl-1,3-dimethyl-7-phenethyl (target), 7-(3-phenylpropyl), and 7-(3-phenylallyl) derivatives undergo different reaction directions, leading to distinct products. For instance, reaction with acetylacetone yields a pyrazole ring closure, but the regioselectivity and final product distribution depend on whether the N7 group is phenethyl, phenylpropyl, or phenylallyl.

Synthetic Chemistry Nucleophilic Addition Heterocycle Synthesis Chemical Differentiation

Predicted Broad Biological Activity Spectrum with High-Probability Peripheral Vasodilator Effect

In silico prediction using PASS software for a series of 7-alkyl-8-hydrazine-1,3-dimethylxanthines by Mosula et al. identified three biological actions with high probability (Pa) values across the entire series: peripheral vasodilator, kidney function stimulant, and lipoprotein lipase inhibitor [1]. These predictions are class-level and apply to the 7-phenethyl derivative based on its structural similarity. The highest probability was for a vasodilator effect on peripheral vessels. This profile distinguishes these compounds from classic theophylline (a bronchodilator and adenosine receptor antagonist) by suggesting a vascular pharmacology.

Pharmacological Prediction PASS Analysis Vasodilator In Silico Screening

Procurement-Driven Application Scenarios for 8-Hydrazinyl-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione


Synthesis of Fused Pyrazole-Purine Libraries for Cardiovascular Lead Discovery

Procure this compound as a key building block for constructing a library of 7-arylalkyl-8-(pyrazol-1-yl)theophyllines [1]. Based on in silico predictions, the resulting products have a high probability of peripheral vasodilator activity, guiding a screening campaign for novel antihypertensive agents where the N7-phenethyl group is critical for maintaining predicted oral bioavailability [2].

Pharmacokinetic Optimization of the 7-Arylalkyl Theophylline Scaffold

Use this specific N7-phenethyl derivative as a reference compound in ADME structure-activity relationship (SAR) studies. Its predicted favorable oral bioavailability profile [2] makes it a suitable starting point to investigate how subsequent C8 modifications impact metabolic stability and absorption, in comparison to analogs with longer N7-alkyl chains predicted to have inferior ADME properties.

Mechanistic Studies on 8-Hydrazino Heterocycle Reactivity

Employ this compound to study the regiospecificity of nucleophilic addition-elimination reactions on a theophylline core. As experimentally confirmed, its reaction with 1,3-dicarbonyl compounds yields distinct products compared to its 3-phenylpropyl and 3-phenylallyl analogues [1], making it an essential control compound for reaction optimization and for preventing off-target heterocycle formation.

Quote Request

Request a Quote for 8-hydrazinyl-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.